Home > Products > Screening Compounds P86654 > 2-[(2-CHLOROPHENOXY)METHYL]-4-(7-METHYL-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)PHENYL METHYL ETHER
2-[(2-CHLOROPHENOXY)METHYL]-4-(7-METHYL-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)PHENYL METHYL ETHER -

2-[(2-CHLOROPHENOXY)METHYL]-4-(7-METHYL-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)PHENYL METHYL ETHER

Catalog Number: EVT-4498545
CAS Number:
Molecular Formula: C21H17ClN6O2
Molecular Weight: 420.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Cyclocondensation reactions: Utilizing pyrazole derivatives as starting materials and reacting them with suitable reagents like hydrazines, aldehydes, and carboxylic acid derivatives under specific conditions to form the tricyclic PTP core structure [, , ].
  • Oxidative cyclization: Employing hydrazino-pyrazolopyrimidine derivatives and oxidizing them with reagents like ferric chloride to form the triazole ring and complete the PTP structure [].
  • Dimroth rearrangement: Rearranging pyrazolotriazolopyrimidines with specific substituents to obtain isomeric PTP derivatives with potentially different biological activities [].
Chemical Reactions Analysis
  • N-alkylation or acylation: Introducing alkyl or acyl groups at nitrogen atoms to modulate solubility, lipophilicity, and other characteristics [].
  • Mannich reactions: Introducing aminoalkyl groups at specific positions to improve water solubility [].
Mechanism of Action
  • Adenosine receptor antagonists: PTP derivatives can bind to the adenosine receptor binding pocket, preventing the binding of adenosine and modulating downstream signaling pathways involved in processes like neurotransmission and inflammation [, , , , , , , ].
  • CDK2 inhibitors: PTP derivatives can competitively inhibit CDK2 by occupying the ATP binding site, interfering with cell cycle progression and potentially exhibiting anticancer activity [, ].
Applications
  • Drug development: Investigating PTP derivatives as potential therapeutic agents for diseases like Parkinson's disease [], Alzheimer's disease [], and cancer [, ].
  • PET imaging: Utilizing radiolabeled PTP derivatives like [(11)C]Preladenant for mapping cerebral adenosine A2A receptors with positron emission tomography (PET) [].

2-(2-Furanyl)-7-[2-[4-[4-(2-methoxyethoxy)phenyl]-1-piperazinyl]ethyl]7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine-5-amine (Preladenant)

  • Compound Description: Preladenant is a potent and selective adenosine A2A receptor antagonist. It has been radiolabeled with carbon-11 ([11C]Preladenant) and evaluated as a PET tracer for imaging cerebral adenosine A2A receptors.

5-Amino-7-(2-phenylethyl)-2-(2-furyl)pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine (SCH58261)

  • Compound Description: SCH58261 is a potent and highly selective adenosine A2A receptor antagonist. [3, 20] It has been investigated for its potential therapeutic benefits in Parkinson's disease, Alzheimer's disease, and marijuana dependence. Studies have shown that SCH58261 can attenuate MPTP-induced dopaminergic deficits in a model of Parkinson's disease, and it can counteract the non-β-amyloid component effects in human SH-SY5Y cells. SCH58261 also antagonizes 5′-N-ethyl-carboxamidoadenosine (NECA)-induced vasorelaxation of bovine coronary artery and NECA-induced inhibition of rabbit platelet aggregation, and demonstrates the stereoselectivity of its binding to A2A receptors.

N8-substituted-pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidines-N5-urea or amide (MRE series)

  • Compound Description: The MRE series represents a class of pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine derivatives characterized by N8-substitution and N5-urea or amide moieties. They exhibit high selectivity for the human A3 adenosine receptor subtype.

5-amino-8-methyl-9-methylsulfanyl-2-(2-furyl)-pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine (Compound 41)

  • Compound Description: Compound 41 is a pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine derivative with a 9-methylsulfanyl and an 8-methyl substituent. Its biological activity is not specifically mentioned in the provided text.

5-[[(4-pyridyl)amino]carbonyl]amino-8-methyl-2-(2-furyl)-pyrazolo[4,3-e]1,2,4-triazolo[1,5-c]pyrimidine hydrochloride (Compound 4)

  • Compound Description: Compound 4 is a potent, selective, and water-soluble antagonist of the human A3 adenosine receptor. It displays high water solubility (15 mM) and the highest reported affinity (K(i) = 0.01 nM) and selectivity for the human A3 receptor versus A1, A2A, and A2B receptors (>10000-fold).

5-N-(4-methoxyphenylcarbamoyl)amino-8-propyl-2-(2-furyl)pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine (MRE 3008F20)

  • Compound Description: MRE 3008F20 is a potent and selective antagonist for the human A3 adenosine receptor. [23, 24, 25] It has been tritiated and used as a radioligand for the pharmacological and biochemical characterization of human A3 adenosine receptors. It displays high selectivity for human A3 versus A1, A2A, and A2B receptors. Its binding to human A3 receptors is entropy-and enthalpy-driven.

(E)-1,3-diethyl-8-(3,4-dimethoxystyryl)-7-methyl-3,7-dihydro-1H-purine-2,6-dione (KW-6002)

  • Compound Description: KW-6002 is a selective adenosine A2A receptor antagonist [17, 26, 27]. It has been investigated for its potential therapeutic benefits in Parkinson's disease, [19, 27] marijuana dependence, and for understanding the role of adenosine A2A receptors in mediating coronary vasodilation in rats. [17, 26]

2-(2-Furanyl)-7-[3-(4-methoxyphenyl)propyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine (SCH-442416)

  • Compound Description: SCH-442416 is a preferential presynaptic adenosine A2A receptor antagonist. It has been investigated for its potential therapeutic benefits in marijuana dependence. Studies have shown that SCH-442416 can antagonize the reinforcing effects of Δ9-tetrahydrocannabinol (THC). It also exerts a protective effect in a mouse hindlimb ischemia-reperfusion model, and its protection is mediated via phospholipase C-β.

2-(4-methoxyphenyl)-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

  • Compound Description: This compound is a potential lead compound for developing anti-Alzheimer's disease agents due to its neuroprotective effects. It exhibits higher neuroprotective activity than pifithrin-β, reducing the rate of NAC-induced cell death.

5-{[(4-methoxy-phenyl)carbamoyl]amino}-(2-furan-2-yl)-8-methyl-8H-pyrrolo[3,4-e][1,2,4]triazolo[1,5-c]pyrimidine

  • Compound Description: This compound is the best compound within its series in terms of both affinity (hA3Ki = 15nM) and selectivity for the A3 adenosine receptor.

Properties

Product Name

2-[(2-CHLOROPHENOXY)METHYL]-4-(7-METHYL-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)PHENYL METHYL ETHER

IUPAC Name

4-[3-[(2-chlorophenoxy)methyl]-4-methoxyphenyl]-10-methyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

Molecular Formula

C21H17ClN6O2

Molecular Weight

420.8 g/mol

InChI

InChI=1S/C21H17ClN6O2/c1-27-20-15(10-24-27)21-25-19(26-28(21)12-23-20)13-7-8-17(29-2)14(9-13)11-30-18-6-4-3-5-16(18)22/h3-10,12H,11H2,1-2H3

InChI Key

FODNJHTXXVUWGA-UHFFFAOYSA-N

SMILES

CN1C2=C(C=N1)C3=NC(=NN3C=N2)C4=CC(=C(C=C4)OC)COC5=CC=CC=C5Cl

Canonical SMILES

CN1C2=C(C=N1)C3=NC(=NN3C=N2)C4=CC(=C(C=C4)OC)COC5=CC=CC=C5Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.